1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to the benzimidazole core.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1H-benzimidazole
- 2-(4-Methoxyphenyl)-1H-benzimidazole
- 1-(2-Chlorobenzyl)-2-(4-methoxyphenoxy)methyl-1H-benzimidazole
Uniqueness
1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of both chlorophenyl and methoxyphenoxy groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-20-12-6-7-13-21(20)27-15-22-24-18-10-4-5-11-19(18)25(22)14-16-8-2-3-9-17(16)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELFLLDKPGPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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